![molecular formula C4H11Br2N B1446819 (3-Bromopropyl)(methyl)amine hydrobromide CAS No. 60035-88-3](/img/structure/B1446819.png)
(3-Bromopropyl)(methyl)amine hydrobromide
Overview
Description
“(3-Bromopropyl)(methyl)amine hydrobromide” is a useful research chemical . It is used in precursor composition for forming metal film, method for forming metal film using the same, and semiconductor device having metal film . It is commonly used as a reagent to introduce propylamine group to the molecular skeleton .
Synthesis Analysis
The synthesis of 3-Bromopropylamine hydrobromide involves adding a mixture of 3-amino-1-propanol and 48% HBr into a round-bottomed flask and refluxing for 15 hours .Molecular Structure Analysis
The molecular formula of 3-bromo-N-methyl-1-propanamine hydrobromide is CHBrN . Its average mass is 232.945 Da and its monoisotopic mass is 230.925812 Da .Chemical Reactions Analysis
3-Bromopropylamine hydrobromide is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . Some of the other reported applications include the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .Physical And Chemical Properties Analysis
3-Bromopropylamine hydrobromide is a white to off-white powder or chunk . It has a melting point of 64-66°C .Scientific Research Applications
Organic Synthesis
(3-Bromopropyl)(methyl)amine hydrobromide: is a versatile reagent in organic synthesis. It’s used to introduce a propylamine group into molecular structures, which is a crucial step in synthesizing complex organic compounds. For instance, it’s employed in the synthesis of photochemically and thermally reactive azobenzene rotaxanes, which are molecules that can change their structure in response to light and heat .
Material Science
The compound’s ability to react with various functional groups makes it an excellent candidate for modifying surfaces in material science. It can be used to functionalize nanoparticles, which can then be applied in drug delivery systems, providing targeted therapy with reduced side effects .
Bioconjugation
Bioconjugation involves attaching biomolecules to other molecules or surfaces(3-Bromopropyl)(methyl)amine hydrobromide can be used to link biomolecules to polymers or other supports, enhancing the stability and functionality of biological agents for diagnostic or therapeutic purposes .
Catalysis
In catalysis, this compound can be used to synthesize ligands for transition metal catalysts. These catalysts are pivotal in accelerating chemical reactions, making processes more efficient and environmentally friendly. The propylamine moiety introduced by this compound is often a key component in the ligand structure .
Agrochemistry
Agrochemical research utilizes (3-Bromopropyl)(methyl)amine hydrobromide for synthesizing new pesticides and herbicides. The compound’s reactivity allows for the creation of novel molecules that can target specific pests or weeds without harming crops or the environment .
Neurochemistry
This compound is also significant in neurochemistry, where it’s used to synthesize analogs of neurotransmitters. These analogs can help in understanding the functioning of the nervous system and in developing treatments for neurological disorders .
Environmental Science
Lastly, in environmental science, (3-Bromopropyl)(methyl)amine hydrobromide can be used to create sensors for detecting pollutants. Its reactivity with certain contaminants makes it suitable for developing sensitive and selective detection methods, which are crucial for monitoring and protecting the environment .
Safety And Hazards
properties
IUPAC Name |
3-bromo-N-methylpropan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMQLAGTBFTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)(methyl)amine hydrobromide | |
CAS RN |
60035-88-3 | |
Record name | (3-bromopropyl)(methyl)amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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